BE“GHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 1-(3-
Fluorophenyl)hexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 1-(3-Fluorophenyl)hexan-1-amine
CAS No.: 1247813-16-6
Cat. No.: B1399612
Get Quote
. J

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)hexan-1-
amine

Abstract

This technical guide provides a comprehensive examination of the core physicochemical
properties of 1-(3-Fluorophenyl)hexan-1-amine. As a member of the fluorinated aromatic
amine family, this compound possesses structural features of significant interest to researchers
in medicinal chemistry and drug development. The incorporation of a fluorine atom can
profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the
hexylamine chain imparts specific solubility and basicity characteristics. This document
synthesizes predicted data with established analytical principles to offer a robust profile of the
molecule. We present detailed, field-proven experimental protocols for the empirical
determination of key parameters, including chromatographic purity, acid dissociation constant
(pKa), and lipophilicity (LogP). This guide is designed to equip researchers, scientists, and drug
development professionals with the foundational knowledge and practical methodologies
required for the effective application of 1-(3-Fluorophenyl)hexan-1-amine in a research and
development setting.
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Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent
research. 1-(3-Fluorophenyl)hexan-1-amine is an aromatic amine characterized by a hexyl
chain and a fluorine atom at the meta-position of the phenyl ring.

e IUPAC Name: 1-(3-fluorophenyl)hexan-1-amine

e CAS Number: 1247813-16-6[1]

e Molecular Formula: C12H1sFN[1]

e Molecular Weight: 195.28 g/mol [1]

e Canonical SMILES: CCCCCC(C1=CC=CC(F)=C1)NI[1]
Structure:

(2D representation of 1-(3-Fluorophenyl)hexan-1-amine)

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in biological and chemical
systems, influencing everything from solubility and absorption to receptor binding and toxicity.
The data presented below combines computationally predicted values with expert analysis
based on the compound's structural motifs.

Table 1: Summary of Physicochemical Properties
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Property

Value / Predicted Range

Source |/ Rationale

LogP (Octanol-Water Partition

Coefficient)

3.4058

Computationally predicted.[1]
This value indicates significant
lipophilicity, suggesting good
solubility in organic solvents
and lipids.

pKa (Acid Dissociation

Constant)

~9.5 - 10.5 (Estimated)

No experimental data is
available. This estimate is
based on the typical pKa of
primary alkylamines like
hexylamine (pKa = 10.6)[2][3],
adjusted downward due to the
electron-withdrawing effect of
the 3-fluorophenyl group,
which reduces the basicity of

the amine.

Aqueous Solubility

Low (Predicted)

Based on the high LogP value
and the general properties of
arylamines with long alkyl
chains, solubility in water is
expected to be poor.[4] It is
expected to be soluble in
organic solvents like ethanol,
methanol, and

dichloromethane.

Topological Polar Surface Area

Computationally predicted.[1]
This value, associated with the

primary amine group, is

26.02 A2 , .
(TPSA) relatively low, which is
consistent with good
membrane permeability.
Hydrogen Bond Donors 1 From the -NH2 group.[1]
Hydrogen Bond Acceptors 1 From the nitrogen atom.[1]
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Computationally predicted.[1]
Rotatable Bonds 5 This suggests a degree of
conformational flexibility.

Predicted Spectroscopic Profile

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While
experimental spectra for this specific molecule are not publicly available, a reliable profile can
be predicted based on established principles and data from analogous structures.[5][6]

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Aromatic Protons (Ar-H): Expected in the range of  6.9-7.4 ppm. The fluorine atom will
induce complex splitting patterns (doublets and triplets of doublets).

o Methine Proton (-CH(Ar)-NHz): A multiplet expected around & 4.0-4.5 ppm, coupled to the
adjacent methylene protons and potentially the amine protons.

o Amine Protons (-NHz): A broad singlet typically between & 1.5-3.0 ppm. Its chemical shift
is highly dependent on solvent and concentration. This signal will disappear upon shaking
the sample with D20.[6]

o Alkyl Protons (-CHz- & -CH3): A series of multiplets expected between & 0.8-1.8 ppm,
corresponding to the hexyl chain. The terminal methyl group (-CHs) will appear as a triplet
around 0 0.9 ppm.

e 13C NMR (Carbon Nuclear Magnetic Resonance):

o Aromatic Carbons: Six signals expected in the  110-165 ppm region. The carbon directly
bonded to the fluorine atom will appear as a doublet with a large coupling constant (1JCF =
240-250 Hz). Other aromatic carbons will also show smaller C-F couplings.[5]

o Methine Carbon (-CH(Ar)-NH2): Expected around & 50-60 ppm.

o Alkyl Carbons: Signals for the hexyl chain carbons will appear in the upfield region, & 14-
40 ppm.
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* IR (Infrared) Spectroscopy:

o

N-H Stretch: Two characteristic medium-intensity peaks for a primary amine are expected
in the 3300-3500 cm~1 region.[6]

o C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm~1 (e.g., 2850-2960 cm™1).
o C-H Stretch (Aromatic): Peaks just above 3000 cm™1.
o N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm~1,[6]
o C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.
o C-F Stretch: A strong, characteristic absorption in the 1000-1350 cm~1 region.
e MS (Mass Spectrometry):
o Molecular lon (M*): A peak at m/z = 195.

o Major Fragmentation: The most likely fragmentation pathway is the alpha-cleavage of the
C-C bond adjacent to the amine, resulting in a stable benzylic iminium cation. This would
produce a prominent fragment ion at m/z = 124 (C7H7FN™).

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The
following protocols describe robust, self-validating methods for determining key
physicochemical properties.

Purity and Identity Confirmation using HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the
purity of non-volatile aromatic amines.[7][8] It avoids the potential thermal degradation and
derivatization steps often required in Gas Chromatography (GC).[8]

Protocol: Reversed-Phase HPLC for Purity Assessment

o System Preparation:
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o HPLC System: Agilent 1200 series or equivalent, equipped with a UV-Vis detector,
autosampler, and column oven.[7]

o Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 yum) or equivalent reversed-
phase C18 column.[7]

o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Acetonitrile in Water.

o System Equilibration: Equilibrate the column with the initial mobile phase composition
(e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

Sample and Standard Preparation:

o Stock Solution: Accurately weigh ~10 mg of 1-(3-Fluorophenyl)hexan-1-amine and
dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

o Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A
and B to a final concentration of 10 pg/mL.

Chromatographic Analysis:
o Injection Volume: 10 pL.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o UV Detection: 254 nm and 210 nm.
o Gradient Elution:
= 0-1 min: 30% B
= 1-10 min: 30% to 95% B

s 10-12 min: Hold at 95% B
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» 12.1-15 min: Return to 30% B for re-equilibration.
» Data Analysis:
o Integrate the peak area of the main component and any impurities.

o Calculate purity as the percentage area of the main peak relative to the total area of all
peaks.

o The retention time serves as an identifier under these specific conditions.

Preparation Analysis

Prepare Mobile Prepare 1 mg/mL Prepare 10 pg/mL Equilibrate HPLC Inject 10 1L Sample Run Gradient Detect at Integrate
PhasesA&B Stock Solution Working Solution System & Column ! H P Elution Program 254 nm & 210 nm Peak Areas
\—> Calculate Area % Purity

Click to download full resolution via product page

Caption: Workflow for HPLC-UV Purity Analysis.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate and direct method for determining the pKa of
amines.[9] The process involves monitoring the pH of the amine solution as a strong acid is
incrementally added. The pKa corresponds to the pH at which half of the amine has been
protonated.

Protocol: pKa Determination by Potentiometric Titration
e Equipment and Reagent Setup:

o Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 10 mL
burette (Class A).
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o Sample Solution: Prepare a 0.05 M solution of 1-(3-Fluorophenyl)hexan-1-amine in
deionized water. If solubility is an issue, a co-solvent like 50% ethanol-water can be used,
though this will yield an apparent pKa (pKa').[10]

o Titrant: Standardized 0.1 M Hydrochloric Acid (HCI) solution.

o Calibration:

o Calibrate the pH meter using at least two standard buffers (e.g., pH 7.00 and pH 10.00)
that bracket the expected pKa.

o Titration Procedure:

[e]

Pipette 50.0 mL of the amine solution into a 100 mL beaker with a magnetic stir bar.

o Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact
the stir bar.

o Begin stirring at a constant, gentle rate.
o Record the initial pH of the solution.

o Add the 0.1 M HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the
pH reading to stabilize and record both the volume of titrant added and the corresponding
pH.

o Continue adding titrant until the pH has dropped significantly past the equivalence point
(e.g., to pH 2-3).

o Data Analysis:

o Plot the Data: Create a graph of pH (y-axis) versus the volume of HCI added (x-axis). This
is the titration curve.

o Determine Equivalence Point: The equivalence point (V_eq) is the point of maximum slope
on the curve, which can be found by examining the first derivative (ApH/AV).
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o Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point

(V_half-eq =V_eq/ 2).

o Find the pKa: The pKa is the pH of the solution at the half-equivalence point. Read this

value directly from the titration curve.[11]

Prepare 0.05 M Calibrate pH Meter
Amine Solutlon (pH 7 & 10 Buffers)

Gitrate with 0.1 M HCD

Record pH vs. Volume
of HCI Added

Plot Titration Curve
(pH vs. Volume)

[Determine Equivalence Poing
(V_eq)

i

Calculate Half-Equivalence
Point (V_eq/ 2)

i

Determine pKa
(pH atV_eq/ 2)

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.
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Conclusion

1-(3-Fluorophenyl)hexan-1-amine is a lipophilic (LogP = 3.4) primary amine with an estimated
pKa in the range of 9.5-10.5. Its structural features—a flexible hexyl chain, a basic amine
center, and a metabolically robust fluorophenyl group—make it a compound of interest for
applications in medicinal chemistry and materials science. The low polar surface area suggests
potential for good cell membrane permeability. The analytical protocols detailed in this guide
provide a clear and reliable framework for the empirical verification of its physicochemical
properties, ensuring data integrity and reproducibility for researchers. A thorough
understanding of these foundational characteristics is paramount for designing and interpreting
experiments, from in vitro assays to in vivo pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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